PD180970
Overview
Description
PD 180970 is a novel pyrido[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of protein tyrosine kinases. It is particularly effective against the p210 Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia. PD 180970 has shown promise in inducing apoptosis in leukemic cells, making it a potential therapeutic agent for Bcr-Abl-positive leukemia .
Mechanism of Action
Target of Action
PD180970, a novel pyrido[2,3-d]pyrimidine class of ATP-competitive inhibitor, primarily targets the p210 Bcr-Abl tyrosine kinase . The p210 Bcr-Abl tyrosine kinase is a fusion protein produced by the Philadelphia chromosome, which is present in almost all cases of human chronic myelogenous leukemia (CML) . This kinase plays a key role in the pathogenesis of CML .
Mode of Action
This compound inhibits the in vivo tyrosine phosphorylation of p210 Bcr-Abl and its substrates Gab2 and CrkL in human K562 chronic myelogenous leukemic cells . In vitro, it potently inhibits the autophosphorylation of p210 Bcr-Abl and the kinase activity of purified recombinant Abl tyrosine kinase . It also inhibits Src and KIT kinase .
Biochemical Pathways
The inhibition of p210 Bcr-Abl tyrosine kinase by this compound affects several biochemical pathways. It results in the inhibition of Stat5 DNA-binding activity , which is implicated in the pathogenesis of CML . It also leads to the down-regulation of several candidate target genes of Stat5, including Bcl-x, Mcl-1, c-Myc, and cyclin D2 .
Pharmacokinetics
The compound’s potent inhibitory effects on p210 bcr-abl tyrosine kinase in both in vivo and in vitro settings suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in K562 leukemic cells . This is indicated by nuclear staining, apoptotic-specific poly (ADP-ribose) polymerase cleavage, and annexin V binding assays . In contrast, this compound has no apparent effects on the growth and viability of p210 Bcr-Abl-negative HL60 human leukemic cells .
Action Environment
It’s worth noting that the effectiveness of this compound can vary depending on the presence of certain mutations in the bcr-abl kinase domain .
Preparation Methods
The synthesis of PD 180970 involves the formation of the pyrido[2,3-d]pyrimidine core structure, followed by the introduction of various substituents. The synthetic route typically includes:
Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: Various substituents, such as dichlorophenyl and fluoro-methylphenyl groups, are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
PD 180970 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in PD 180970.
Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents into the pyrido[2,3-d]pyrimidine core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of specific bonds.
Scientific Research Applications
PD 180970 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine kinases.
Biology: PD 180970 is employed in research to understand the role of Bcr-Abl tyrosine kinase in cell signaling and apoptosis.
Medicine: The compound is investigated for its potential therapeutic effects in treating chronic myelogenous leukemia and other cancers.
Industry: PD 180970 is used in the development of kinase inhibitors and other pharmaceutical agents .
Comparison with Similar Compounds
PD 180970 is unique among kinase inhibitors due to its high potency and selectivity for the p210 Bcr-Abl tyrosine kinase. Similar compounds include:
Imatinib: Another Bcr-Abl inhibitor, but PD 180970 has shown activity against imatinib-resistant Bcr-Abl mutations.
Dasatinib: A multi-kinase inhibitor with broader activity but different selectivity profiles.
Nilotinib: Similar to imatinib but with improved potency and selectivity for Bcr-Abl .
PD 180970 stands out due to its ability to inhibit multiple kinases and its potential to overcome resistance mechanisms seen with other inhibitors.
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-2-(4-fluoro-3-methylanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCFEJAMCRLYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415508 | |
Record name | PD180970 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287204-45-9 | |
Record name | PD-180970 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287204459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD180970 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-180970 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PD-180970 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSO2IAD7WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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